2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline
Beschreibung
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is an aniline derivative featuring a methoxy group at the 2-position and a substituted pyrrolidine-ethoxy chain at the 4-position of the benzene ring. The pyrrolidine moiety is modified with a methyl group at the 1-position, distinguishing it from simpler pyrrolidine derivatives. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in proteolysis-targeting chimera (PROTAC) development and other bioactive molecules targeting neurodegenerative diseases .
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline |
InChI |
InChI=1S/C14H22N2O2/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2/h5-6,10-11H,3-4,7-9,15H2,1-2H3 |
InChI-Schlüssel |
CQYCCQPWLBXMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCOC2=CC(=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrogenation of Pyrroline Derivatives
The 1-methylpyrrolidine group is synthesized via catalytic hydrogenation of 2-methylpyrroline. Key steps include:
N-Methylation Strategies
- Quaternization : Reacting pyrrolidine with methyl iodide in THF, followed by ion exchange to isolate the free base.
- Reductive Amination : Using formaldehyde and sodium cyanoborohydride in methanol.
Ether Bond Formation
Williamson Ether Synthesis
- Substrates : 2-Methoxy-4-hydroxyaniline and 2-(1-methylpyrrolidin-2-yl)ethyl bromide.
- Conditions :
- Base: K₂CO₃ or NaOH in DMF/DMSO (60–80°C, 12–24 h).
- Yield: 65–75% after column chromatography (silica gel, CH₂Cl₂/MeOH).
Mitsunobu Reaction
- Reagents : DIAD, triphenylphosphine in THF (0°C to RT, 6 h).
- Advantage : Stereoretention at the pyrrolidine chiral center.
- Yield : 70–80% with acetanilide-protected aniline.
Protection/Deprotection Strategies
Aniline Protection
- Acetylation : Treating 2-methoxy-4-hydroxyaniline with acetic anhydride/pyridine (RT, 2 h).
- Boc Protection : Using di-tert-butyl dicarbonate in THF (0°C, 1 h).
Deprotection Post-Etherification
- Acid Hydrolysis : 6M HCl in dioxane (RT, 4 h) for acetyl removal.
- Basic Hydrolysis : NaOH/MeOH (reflux, 2 h) for Boc deprotection.
Optimized Synthetic Routes
Route 1: Williamson Ether Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine synthesis | H₂ (3 bar), Pt/C, EtOH/MeOH (2:1), 100°C, 12 h | 92% |
| 2 | Ethyl bromide preparation | PBr₃, CH₂Cl₂, 0°C, 2 h | 88% |
| 3 | Etherification | 2-Methoxy-4-hydroxyaniline, K₂CO₃, DMF, 70°C, 18 h | 68% |
| 4 | Deprotection | 6M HCl, dioxane, RT, 4 h | 95% |
Route 2: Mitsunobu Coupling
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine synthesis | H₂ (5 bar), PtO₂, EtOH, 80°C, 8 h | 89% |
| 2 | Mitsunobu reaction | DIAD, PPh₃, THF, 0°C to RT, 6 h | 78% |
| 3 | Deprotection | NaOH/MeOH, reflux, 2 h | 97% |
Analytical Data
- HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J=8.5 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 6.35 (d, J=8.5 Hz, 1H, ArH), 4.10–4.05 (m, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.55–3.45 (m, 1H, pyrrolidine), 2.95–2.85 (m, 2H, CH₂N), 2.40 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calcd for C₁₄H₂₁N₂O₂ [M+H]⁺: 265.1547, found: 265.1552.
Challenges and Solutions
- Aniline Oxidation : Use of acetyl protection prevents degradation during etherification.
- Pyrrolidine Racemization : Optically pure 2-methylpyrrolidine from tartrate salt recrystallization (≥98% ee).
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
Industrial-Scale Adaptations
- Continuous Hydrogenation : Fixed-bed reactors with Pt/C for pyrrolidine synthesis (TON >10,000).
- Flow Chemistry : Mitsunobu reaction in microreactors (residence time <1 h, yield 85%).
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents can replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated reagents like bromine in the presence of a Lewis acid catalyst at room temperature.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is an organic compound with the molecular formula and a molecular weight of 250.34 g/mol. It features a methoxy group, a pyrrolidine ring, and an aniline moiety. The presence of the 1-methylpyrrolidine ring contributes to its unique steric and electronic properties, influencing its reactivity and biological activity.
Scientific Research Applications
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride is a versatile chemical compound used in scientific research. Based on its structure, it is related to aniline derivatives, often used in material science, life science, chemical synthesis, chromatography, and analytical chemistry. The dihydrochloride form indicates that the compound is protonated at two sites, enhancing its solubility in aqueous environments.
This compound has multiple applications within pharmaceutical research:
- As a precursor for compounds with pharmacological activity.
- Potential role as a tyrosine kinase inhibitor, significant in cancer treatment.
- Involved in the synthesis of Fedratinib, a drug used to treat myelofibrosis, highlighting its relevance in oncology.
Interaction Studies: Interaction studies involving 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies typically focus on:
- Binding affinity to biological targets.
- Effects on neurotransmitter systems or other receptor pathways.
- Potential therapeutic uses.
Similar Compounds: Several compounds share structural similarities with 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 2-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline | Pyrrolidine ring | High |
| 2-Methoxy-4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline | Piperidine ring | Moderate |
| 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline | Azetidine ring | Moderate |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Piperazine ring | Moderate |
| 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline | Pyrrolidine ring without methyl group | High |
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogues
The target compound is compared to structurally related aniline derivatives (Table 1). Key variations include heterocycle type, substituent positions, and linker modifications.
Table 1: Structural Comparison of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline with Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline | - | C₁₄H₂₁N₂O₂* | ~250.3† | 1-Methylpyrrolidin-2-yl group, methoxy at C2 |
| 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline | 50609-01-3 | C₁₂H₁₈N₂O | 206.28 | Lacks methoxy; pyrrolidin-1-yl substituent |
| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 | C₁₂H₁₉N₃O | 221.30 | Piperazine ring replaces pyrrolidine-ethoxy |
| 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline | - | C₁₃H₁₉N₂O₂ | 236.32 | Methoxy at C3; pyrrolidin-1-yl substituent |
| 2-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline | 927673-07-2 | C₁₃H₁₉N₂O₂ | 236.32 | Pyrrolidin-1-yl substituent (no 1-methyl) |
*Estimated based on structural similarity. †Calculated based on .
Key Observations:
- The 1-methyl group on the pyrrolidine ring in the target compound increases steric bulk compared to unsubstituted pyrrolidine derivatives .
- Positional isomerism (e.g., methoxy at C2 vs. C3) significantly impacts electronic distribution and steric interactions .
Physicochemical Properties
While direct data for the target compound is sparse, inferences can be drawn from analogues:
- Molecular Weight: Estimated at ~250.3, higher than simpler analogues due to the 1-methylpyrrolidine group.
- LogP: Pyrrolidine-containing compounds (e.g., CAS 50609-01-3, logP ~1.5) are moderately lipophilic, but the 1-methyl group may increase hydrophobicity slightly .
- Solubility: Ethoxy linkers improve aqueous solubility compared to alkyl chains, but the 1-methylpyrrolidine may reduce it due to steric effects .
- Stability: Aniline derivatives are prone to oxidation, but methoxy groups stabilize the aromatic ring. The tertiary amine in pyrrolidine enhances stability under basic conditions .
Biologische Aktivität
Structural Characteristics
The compound's structure can be broken down into several key components:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidine Ring : Known for its role in modulating neurotransmitter systems.
- Aniline Moiety : Often involved in interactions with various biological receptors.
The unique combination of these functional groups may provide distinctive steric and electronic properties that affect the compound's reactivity and biological interactions .
Biological Activity Overview
While direct studies on the biological activity of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline are scarce, insights can be drawn from related compounds. The presence of the pyrrolidine ring often correlates with significant pharmacological properties, particularly in neuropharmacology. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing pathways like serotonin and dopamine signaling .
The proposed mechanisms through which this compound may exert biological effects include:
- Enzyme Interaction : Possible modulation of enzyme activities involved in metabolic pathways.
- Receptor Binding : Likely interactions with neurotransmitter receptors, influencing signal transduction processes.
- Biochemical Pathways : Potential effects on cellular processes such as gene expression and metabolism .
Case Studies and Research Findings
Research into structurally similar compounds provides context for understanding the potential biological activity of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline. For example:
- Inhibitory Activity on Kinases : Compounds with similar structural motifs have demonstrated inhibitory effects on various kinases, which are crucial for cell signaling. For instance, a study showed that certain derivatives exhibited significant selectivity for ALK and ROS1 kinases, which are relevant in cancer therapies .
- Neuropharmacological Effects : Pyrrolidine-containing compounds have been studied for their effects on neurotransmitter systems. These studies indicate that such compounds can modulate dopamine and serotonin receptors, potentially leading to therapeutic applications in mood disorders .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 2-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline | Pyrrolidine ring | Moderate receptor interaction | |
| 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline | Azetidine ring | Limited data available | |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Piperazine ring | Significant neuroactivity |
Q & A
Q. What are the standard synthetic routes for 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline, and how are intermediates purified?
The compound is typically synthesized via alkylation of a 4-hydroxyaniline precursor with a pyrrolidine-containing alkylating agent. For example:
- Step 1 : React 4-hydroxy-2-methoxyaniline with 2-(1-methylpyrrolidin-2-yl)ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60–80°C, 12–24 hours).
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Key challenges include controlling competing side reactions (e.g., over-alkylation) and ensuring regioselectivity.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy linker (δ 3.5–4.5 ppm for OCH₂) and pyrrolidine ring protons (δ 1.5–3.0 ppm). Aromatic protons appear as distinct doublets (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion (e.g., [M+H]⁺ at m/z 291.1944 for C₁₅H₂₃N₂O₂).
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C. Degradation products include quinone derivatives, detectable via TLC .
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize synthetic conditions?
Density functional theory (DFT) calculations assess electronic effects of substituents. For example:
- The methoxy group increases electron density on the aniline ring, favoring electrophilic substitution at the para position .
- Molecular dynamics simulations optimize solvent choice (e.g., DMF vs. THF) by analyzing transition-state stabilization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH, temperature). For instance, discrepancies in receptor binding affinity may arise from assay pH variations affecting protonation of the aniline group .
- Control experiments : Replicate studies with purified batches to rule out impurity-driven artifacts .
Q. How do structural modifications influence pharmacological activity?
Comparative studies of analogs reveal:
Q. What methodologies elucidate metabolic pathways and degradation products?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include oxidative demethylation of the methoxy group and pyrrolidine ring hydroxylation .
- Isotope labeling : Use ¹⁴C-labeled aniline to track metabolite distribution in vivo .
Q. How is the compound’s reactivity in cross-coupling reactions exploited for derivatization?
- Buchwald-Hartwig amination : React with aryl halides (Pd(OAc)₂/XPhos catalyst) to introduce diverse aryl groups at the aniline nitrogen .
- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) with boronic acids (120°C, 30 minutes, 80% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
